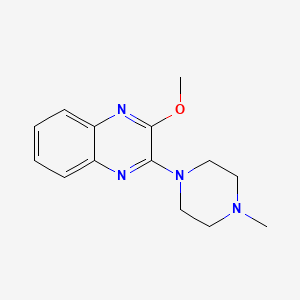
tert-Butyl ((1R,2R)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxycyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate: is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl (TBDMS) group, and a hydroxycyclopentyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of the carbamate linkage through the reaction with tert-butyl isocyanate. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the carbamate group can produce cyclopentylamines.
科学的研究の応用
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- tert-butyl N-[(1R,2S,3R,4S)-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclopentyl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and TBDMS groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C16H33NO4Si |
|---|---|
分子量 |
331.52 g/mol |
IUPAC名 |
tert-butyl N-[(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-12-9-11(18)10-13(12)21-22(7,8)16(4,5)6/h11-13,18H,9-10H2,1-8H3,(H,17,19)/t11?,12-,13-/m1/s1 |
InChIキー |
ZYPAGQSDTWTOLT-VFRRUGBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1O[Si](C)(C)C(C)(C)C)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O[Si](C)(C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)










